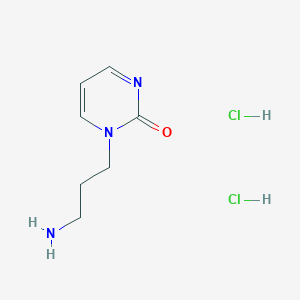

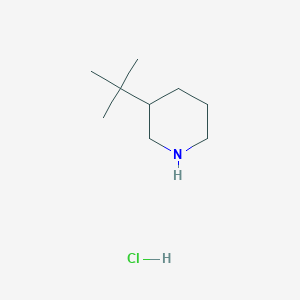

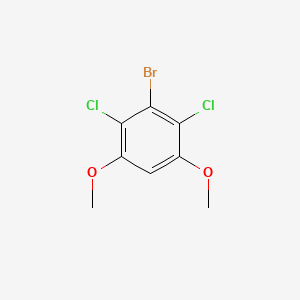

![molecular formula C9H9BrO2 B1382268 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one CAS No. 1418144-62-3](/img/structure/B1382268.png)

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” is a reagent used in the design of haptens for the screening of highly sensitive and specific monoclonial antibody to salbatamol .

Molecular Structure Analysis

The molecular formula of “1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” is C9H9BrO3. It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .Physical And Chemical Properties Analysis

The compound “1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” has a melting point of 128-131°C, a predicted boiling point of 349.4±11.0 °C, and a predicted density of 1.674±0.06 g/cm3. It is slightly soluble in DMSO and methanol. The compound is a solid with a pale orange color .Applications De Recherche Scientifique

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its bromine and hydroxymethyl groups make it a versatile precursor for constructing complex molecules. For example, it can be used in the design of haptens for the development of highly sensitive and specific monoclonial antibodies to salbutamol .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex organic compounds. Its reactivity due to the presence of the bromine atom makes it suitable for reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Material Science

The compound’s structural features enable its use in material science, particularly in the development of novel materials with specific properties. It can be appended to ligands or pharmacophores through its brominated linker, allowing for UV light-induced covalent modification of a biological target, which has potential applications in creating new materials .

Analytical Chemistry

In analytical chemistry, “1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” can be used as a standard or reference compound in various analytical techniques to quantify or identify other substances, thanks to its well-defined structure and properties .

Biochemistry

In biochemistry, this compound could be involved in the study of biochemical processes and pathways. Its ability to undergo various chemical reactions makes it a candidate for probing or altering biological systems in research settings .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use in the design of haptens suggests that it may play a role in immune response modulation .

Action Environment

The action, efficacy, and stability of 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be influenced by various environmental factors. For instance, its stability in solution is noted to be low , suggesting that it may degrade or react quickly in certain environments.

Propriétés

IUPAC Name |

1-[3-bromo-4-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHCGDXVNYHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

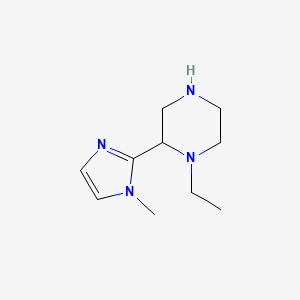

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

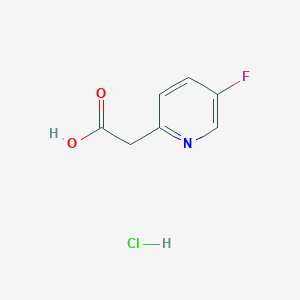

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)

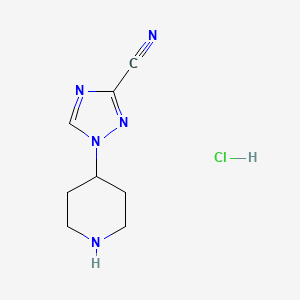

![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)

![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)